LogP 1.85 vs. Crisaborole (LogP 2.78): 0.93 Log Unit Lower Lipophilicity Enabling Improved Aqueous Solubility and Fragment-Like Physicochemical Profile
7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol exhibits a measured LogP of 1.85, which is 0.93 log units lower than the FDA-approved PDE4 inhibitor crisaborole (LogP 2.78) . It also differs substantially from the more polar antifungal benzoxaborole tavaborole (LogP 0.04) . With a molecular weight of 164 Da — approximately half that of crisaborole (~306 Da) — and only 1 hydrogen bond donor and 3 hydrogen bond acceptors, this compound conforms to the Astex 'Rule of Three' guidelines for fragment libraries (MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), whereas crisaborole and AN2898 exceed fragment criteria .
| Evidence Dimension | Lipophilicity (LogP) and molecular properties relevant to fragment-likeness and solubility |
|---|---|
| Target Compound Data | LogP = 1.85; MW = 163.97 Da; HBD = 1; HBA = 3; TPSA = 38.7 Ų |
| Comparator Or Baseline | Crisaborole: LogP = 2.78, MW ~306 Da, HBD = 1, HBA = 4, TPSA ~63 Ų; Tavaborole: LogP = 0.04, MW = 151.93 Da; AN2898: MW ~304 Da, HBA = 5; Fragment Rule of Three thresholds: MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3 |
| Quantified Difference | ΔLogP = -0.93 vs. crisaborole; ΔMW = -142 Da vs. crisaborole; Complies with all Rule of Three criteria, unlike crisaborole (exceeds MW and HBA); Intermediate lipophilicity between overly polar tavaborole and overly lipophilic crisaborole |
| Conditions | LogP measured by shake-flask or computational method (Fluorochem datasheet); Crisaborole LogP from MDPI Pharmaceutics 2020 experimental determination; Tavaborole LogP from Molbase database; TPSA from Molaid database |
Why This Matters
For fragment-based PDE4 drug discovery, 7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol provides a balanced starting point with intermediate lipophilicity and full Rule of Three compliance, enabling efficient fragment growing with lower risk of solubility-limited attrition compared to starting from more lipophilic advanced leads.
- [1] Santi V, Cortesi R, Esposito E, et al. In Vitro Skin Retention of Crisaborole after Topical Application. Pharmaceutics. 2020;12(5):491. doi:10.3390/pharmaceutics12050491 (crisaborole LogP = 2.78). View Source
- [2] Molbase. Tavaborole — Physicochemical Properties. CAS 174671-46-6 (LogP = 0.0434, MW = 151.93). Available at: https://qiye.molbase.cn/ View Source
- [3] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9 (Fragment Rule of Three: MW ≤ 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3). View Source
